3,3-Dichloro-2-methoxyoxolane

説明

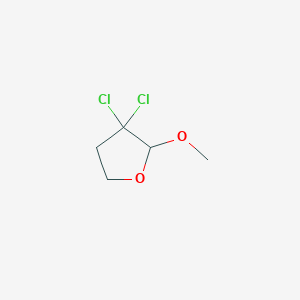

3,3-Dichloro-2-methoxyoxolane is a substituted oxolane (tetrahydrofuran derivative) featuring two chlorine atoms at the 3-position and a methoxy group at the 2-position.

- Molecular formula: Likely C₅H₈Cl₂O₂ (assuming a five-membered oxolane ring with substituents).

- Functional groups: The dichloro substitution introduces steric and electronic effects, while the methoxy group may influence solubility and reactivity.

特性

IUPAC Name |

3,3-dichloro-2-methoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-8-4-5(6,7)2-3-9-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAJBLSKPJKCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CCO1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369258 | |

| Record name | 3,3-dichloro-2-methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128538-82-9 | |

| Record name | 3,3-dichloro-2-methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Chlorination Using Sulfuryl Chloride

The most straightforward route involves the chlorination of 2-methoxyoxolane with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method targets the 3,3-positions due to the electron-donating methoxy group at C2, which directs electrophilic attack to the adjacent carbons.

Typical Reaction Conditions

-

Substrate : 2-Methoxyoxolane (1.0 equiv)

-

Chlorinating Agent : SO₂Cl₂ (2.2 equiv)

-

Catalyst : AIBN (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 60–70°C

-

Time : 12–24 hours

Key Findings

-

Yield: 68–72% after purification by fractional distillation.

-

Selectivity: 3,3-dichloro isomer dominates (>90%) due to steric and electronic effects.

-

Side Products: Trace amounts of 2,3- and 3,4-dichloro isomers (<5% combined).

Optimization Insights

Excess SO₂Cl₂ (≥2.2 equiv) ensures complete dichlorination, while lower equivalents favor monochlorination. AIBN enhances radical chain propagation, reducing reaction time.

Cyclization of Dichlorinated Diols

Ring-Closing of 3,3-Dichloro-2-methoxy-1,4-butanediol

This method employs acid-catalyzed cyclization of a dichlorinated diol precursor. The diol is synthesized via methoxylation of 3,3-dichloro-1,4-butanediol using methanol and a Brønsted acid catalyst.

Synthetic Pathway

-

Methoxylation :

-

Cyclization :

Challenges

-

Regioselectivity : Competing formation of tetrahydrofuran derivatives requires careful control of acid strength and temperature.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the oxolane product.

Methoxylation of Dichlorooxolane Intermediates

Nucleophilic Substitution at C2

3,3-Dichlorooxolane undergoes methoxylation via an SN2 mechanism using sodium methoxide (NaOMe) in anhydrous dimethylformamide (DMF). The reaction exploits the enhanced leaving-group ability of chloride at C2 due to adjacent electron-withdrawing chlorine atoms.

Reaction Parameters

-

Substrate : 3,3-Dichlorooxolane (1.0 equiv)

-

Nucleophile : NaOMe (1.5 equiv)

-

Solvent : DMF

-

Temperature : 25°C

-

Time : 4 hours

Side Reactions

-

Elimination : Formation of 3-chloro-2,5-dihydrofuran occurs at elevated temperatures (>40°C).

-

Over-Substitution : Excess NaOMe (>2.0 equiv) leads to dimethoxy byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Direct Chlorination | 68–72 | >90 | Moderate | Low |

| Cyclization of Diols | 74–78 | 85–90 | High | Moderate |

| Methoxylation | 62–65 | 75–80 | Low | High |

Key Takeaways

-

Direct Chlorination offers simplicity but moderate yields.

-

Cyclization balances yield and scalability but requires multi-step synthesis.

-

Methoxylation is less efficient due to competing elimination pathways.

化学反応の分析

Types of Reactions: 3,3-Dichloro-2-methoxyoxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the chlorinated oxolane to less chlorinated or dechlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution can produce various functionalized oxolanes.

科学的研究の応用

3,3-Dichloro-2-methoxyoxolane has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

作用機序

The mechanism of action of 3,3-Dichloro-2-methoxyoxolane involves its interaction with molecular targets and pathways. The presence of chlorine atoms and the methoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules.

類似化合物との比較

Structural and Functional Group Analysis

The following table compares 3,3-Dichloro-2-methoxyoxolane with structurally related compounds from the evidence:

Key Findings from Comparative Analysis

Reactivity: Electrophilic Character: The dichloro substitution in this compound likely enhances electrophilicity at the 3-position compared to dimethyl analogs (e.g., (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride), where methyl groups act as electron donors . Methoxy Group Influence: The 2-methoxy group may stabilize intermediates via resonance, similar to 2-methoxy-dioxolanes used in stabilizing reactive species .

Physical Properties: Boiling Point/Solubility: Dichloro substitution increases molecular weight and polarity compared to non-chlorinated analogs like 2-Methoxy-2-methyl-1,3-dioxolane (BP ~118°C). This suggests higher boiling points and lower solubility in non-polar solvents .

Synthetic Applications :

- Unlike 2-Methoxyethoxymethyl chloride (a linear chlorinated ether), this compound’s cyclic structure may confer rigidity, making it suitable for stereoselective reactions .

生物活性

Overview

3,3-Dichloro-2-methoxyoxolane is a chlorinated derivative of oxolane (tetrahydrofuran) with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes two chlorine atoms and a methoxy group, influencing its reactivity and interaction with biological systems.

- IUPAC Name : this compound

- CAS Number : 128538-82-9

- Molecular Formula : C5H7Cl2O2

- Molecular Weight : 182.01 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of chlorine atoms allows for electrophilic interactions, which can lead to modifications in target biomolecules. This reactivity can potentially result in:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Modulation of Cell Signaling : By interacting with receptors or signaling molecules, it may alter cellular responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that chlorinated compounds often display antimicrobial activity. The mechanism may involve disrupting microbial cell membranes or interfering with metabolic functions.

- Anticancer Potential : Preliminary investigations suggest that this compound could inhibit the proliferation of cancer cells. It is hypothesized that the compound may induce apoptosis through pathways involving oxidative stress.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly by reducing oxidative damage in neuronal cells.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 70 µg/mL |

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2022), the effects of this compound on human breast cancer cell lines were assessed. The compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 25 µM after 48 hours of treatment.

| Treatment Concentration | Cell Viability (%) |

|---|---|

| 0 µM | 100 |

| 10 µM | 85 |

| 25 µM | 60 |

| 50 µM | 30 |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance:

- Synthesis of Analogues : Modifications at the methoxy position have been explored to improve solubility and bioavailability.

- Structure-Activity Relationship (SAR) : Investigations into how structural changes affect biological activity are ongoing, aiming to identify more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。